molecular formula C21H18N4O3 B2566919 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea CAS No. 941895-56-3

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea

Cat. No.: B2566919
CAS No.: 941895-56-3
M. Wt: 374.4
InChI Key: MTYFBKNCQQJSHB-LYBHJNIJSA-N
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Description

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a furan ring, and a urea moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using furan and an appropriate alkylating agent. The final step involves the formation of the urea moiety, which can be accomplished by reacting the intermediate with an isocyanate or a carbodiimide under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The furan ring and urea moiety can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 3-(2-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one share structural similarities with 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethylamine also contain the furan ring.

Uniqueness: this compound is unique due to the combination of its quinazolinone core, furan ring, and urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

941895-56-3

Molecular Formula

C21H18N4O3

Molecular Weight

374.4

IUPAC Name

1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C21H18N4O3/c1-14-6-4-7-15(12-14)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-28-16/h2-12H,13H2,1H3,(H2,22,24,26)

InChI Key

MTYFBKNCQQJSHB-LYBHJNIJSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

solubility

not available

Origin of Product

United States

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